(3-bromo-5-ethynylphenyl)methanol
Description
(3-Bromo-5-ethynylphenyl)methanol is a brominated aromatic alcohol with a molecular structure characterized by a benzene ring substituted with a bromine atom at position 3, an ethynyl group (-C≡CH) at position 5, and a hydroxymethyl (-CH₂OH) group at the para position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling), where the ethynyl group serves as a reactive handle for forming carbon-carbon bonds.
Properties
CAS No. |
1823959-61-0 |
|---|---|
Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-ethynylphenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.
Ethynylation: The brominated intermediate is then subjected to ethynylation to introduce the ethynyl group at the fifth position. This step can be carried out using acetylene (C₂H₂) in the presence of a palladium catalyst.
Hydroxylation: Finally, the ethynylated intermediate undergoes hydroxylation to introduce the methanol group. This can be achieved using a suitable hydroxylating agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of (3-bromo-5-ethynylphenyl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-5-ethynylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include sodium azide (NaN₃) and alkyl halides.
Major Products Formed
Oxidation: Formation of (3-bromo-5-ethynylphenyl)aldehyde or (3-bromo-5-ethynylphenyl)carboxylic acid.
Reduction: Formation of (3-ethynylphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-bromo-5-ethynylphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological processes and pathways. Its derivatives can be used as probes to investigate enzyme activities and protein interactions.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as lead compounds in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-bromo-5-ethynylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to the modulation of their activities. The methanol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares (3-bromo-5-ethynylphenyl)methanol with analogous brominated phenylmethanol derivatives, highlighting key structural differences and their implications:
Reactivity and Functional Group Influence
- Ethynyl Group: The ethynyl substituent in (3-bromo-5-ethynylphenyl)methanol distinguishes it from analogs with alkoxy or alkyl groups. This group is highly reactive in metal-catalyzed couplings (e.g., with palladium in Sonogashira reactions), enabling conjugation to other aromatic or alkyne-containing molecules .
- Electron-Withdrawing vs. Electron-Donating Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups (e.g., in and ) donate electrons via resonance, increasing solubility in polar solvents like ethanol or water. Fluorine’s strong electronegativity () may further stabilize the molecule against oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
